Ethyl 1-(2-((2-fluorophenethyl)amino)-2-oxoethyl)-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 1-(2-((2-fluorophenethyl)amino)-2-oxoethyl)-1H-imidazole-4-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an ethyl ester group, a fluorophenethylamine moiety, and an imidazole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-((2-fluorophenethyl)amino)-2-oxoethyl)-1H-imidazole-4-carboxylate typically involves a multi-step process:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Fluorophenethylamine Moiety: This step involves the reaction of 2-fluorophenethylamine with an appropriate acylating agent to introduce the amino group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The fluorine atom on the phenethylamine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phenethylamine derivatives.
Scientific Research Applications
Ethyl 1-(2-((2-fluorophenethyl)amino)-2-oxoethyl)-1H-imidazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of Ethyl 1-(2-((2-fluorophenethyl)amino)-2-oxoethyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenethylamine moiety may mimic endogenous ligands, allowing the compound to bind to and modulate the activity of these targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(2-((2-chlorophenethyl)amino)-2-oxoethyl)-1H-imidazole-4-carboxylate
- Ethyl 1-(2-((2-bromophenethyl)amino)-2-oxoethyl)-1H-imidazole-4-carboxylate
- Ethyl 1-(2-((2-methylphenethyl)amino)-2-oxoethyl)-1H-imidazole-4-carboxylate
Uniqueness
Ethyl 1-(2-((2-fluorophenethyl)amino)-2-oxoethyl)-1H-imidazole-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability. The fluorine atom can also enhance the compound’s binding affinity to its molecular targets through electronic effects.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 1-[2-[2-(2-fluorophenyl)ethylamino]-2-oxoethyl]imidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c1-2-23-16(22)14-9-20(11-19-14)10-15(21)18-8-7-12-5-3-4-6-13(12)17/h3-6,9,11H,2,7-8,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPGYPGJKNRWNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=N1)CC(=O)NCCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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